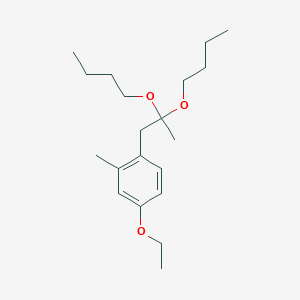
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-dibutoxypropyl group, an ethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene typically involves the alkylation of a benzene derivative with appropriate alkyl halides under basic conditions. One common method involves the reaction of 4-ethoxy-2-methylphenol with 2,2-dibutoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dibutoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dibutoxypropyl)-4-methoxybenzene
- 1-(2,2-Dibutoxypropyl)-4-ethoxybenzene
- 1-(2,2-Dibutoxypropyl)-4-methylbenzene
Uniqueness
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to similar compounds.
Properties
CAS No. |
90177-09-6 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(2,2-dibutoxypropyl)-4-ethoxy-2-methylbenzene |
InChI |
InChI=1S/C20H34O3/c1-6-9-13-22-20(5,23-14-10-7-2)16-18-11-12-19(21-8-3)15-17(18)4/h11-12,15H,6-10,13-14,16H2,1-5H3 |
InChI Key |
RTUZVPAWQFJDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=C(C=C(C=C1)OCC)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















